molecular formula C18H24N2O4S B2688649 N-(1-(benzofuran-2-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034210-48-3

N-(1-(benzofuran-2-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2688649
CAS No.: 2034210-48-3
M. Wt: 364.46
InChI Key: XQGINWYPXNBLJU-UHFFFAOYSA-N
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Description

N-(1-(benzofuran-2-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a benzofuran moiety, a methylsulfonyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of the Propan-2-yl Group: This step may involve alkylation reactions using propan-2-yl halides.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving amines and appropriate carbonyl compounds.

    Attachment of the Methylsulfonyl Group: This can be achieved through sulfonylation reactions using methylsulfonyl chloride.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(benzofuran-2-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety or the propan-2-yl group.

    Reduction: Reduction reactions may target the carboxamide group or the sulfonyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Substitution reactions may involve reagents such as halides (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(benzofuran-2-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: It may inhibit the activity of specific enzymes, affecting metabolic pathways.

    Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(benzofuran-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide: Similar structure with an ethyl group instead of a propan-2-yl group.

    N-(1-(benzofuran-2-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxylate: Similar structure with a carboxylate group instead of a carboxamide group.

Uniqueness

N-(1-(benzofuran-2-yl)propan-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is unique due to the specific combination of functional groups and the presence of the benzofuran moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c1-13(11-16-12-15-5-3-4-6-17(15)24-16)19-18(21)14-7-9-20(10-8-14)25(2,22)23/h3-6,12-14H,7-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGINWYPXNBLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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